5-ethyl-1H-1,2,4-triazol-3-amine

Beschreibung

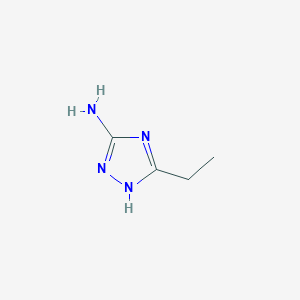

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-ethyl-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-2-3-6-4(5)8-7-3/h2H2,1H3,(H3,5,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWFWIXWMIMWEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NN1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364896 |

Source

|

| Record name | 5-ethyl-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22819-05-2 |

Source

|

| Record name | 5-ethyl-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-1H-1,2,4-triazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-ethyl-1H-1,2,4-triazol-3-amine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 5-ethyl-1H-1,2,4-triazol-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical characteristics, spectroscopic profile, and synthesis, presenting it in a structured format for ease of reference and comparison.

Core Chemical Properties

This compound, also known as 3-Amino-5-ethyl-1,2,4-triazole, is a small molecule featuring a five-membered 1,2,4-triazole ring. This core structure is a well-established pharmacophore found in a variety of biologically active compounds. The presence of an amino group and an ethyl substituent influences its chemical reactivity, solubility, and potential biological interactions.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-Amino-5-ethyl-1,2,4-triazole | [1] |

| CAS Number | 22819-05-2 | [1] |

| Molecular Formula | C₄H₈N₄ | [1] |

| Molecular Weight | 112.13 g/mol | [1] |

| Melting Point | 132–134 °C | [1] |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Chemical Structure and Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Structure:

Spectroscopic Data

The following tables detail the experimental spectroscopic data for this compound.

¹H NMR (DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 11.86 | br. s | - | 1H | NH (triazole ring) |

| 5.66 | br. s | - | 2H | NH₂ (amino group) |

| 2.44 | q | 8.3 | 2H | CH₂ (ethyl group) |

| 1.14 | t | 7.5 | 3H | CH₃ (ethyl group) |

¹³C NMR (DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Assignment |

| 161.18 | C-5 (triazole ring) |

| 153.41 | C-3 (triazole ring) |

| 20.70 | CH₂ (ethyl group) |

| 12.28 | CH₃ (ethyl group) |

Infrared (IR) Spectroscopy [1]

| Wavenumber (cm⁻¹) | Assignment |

| 3425, 3329, 3232 | N-H stretching (amino and triazole NH) |

| 2978, 2939, 2831 | C-H stretching (ethyl group) |

| 1627 | N-H bending (amino group) |

| 1581, 1543 | C=N stretching (triazole ring) |

Mass Spectrometry

Experimental Protocols

A modern and efficient synthesis of this compound has been reported utilizing microwave-assisted organic synthesis.[1]

Microwave-Assisted Synthesis of 3-Amino-5-ethyl-1,2,4-triazole[1]

This protocol outlines the direct condensation of aminoguanidine bicarbonate with propanoic acid under acidic catalysis and microwave irradiation.

Materials:

-

Aminoguanidine bicarbonate

-

Propanoic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Microwave synthesis reactor

Procedure:

-

A mixture of aminoguanidine bicarbonate, propanoic acid, and a catalytic amount of concentrated HCl is prepared in a sealed microwave reaction vial.

-

The reaction mixture is subjected to microwave irradiation at a specified temperature and for a defined duration to facilitate the cyclocondensation reaction.

-

Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically through recrystallization.

The following diagram illustrates the logical workflow for this synthesis.

Caption: A flowchart of the microwave-assisted synthesis.

Biological Activity and Signaling Pathways

While the 1,2,4-triazole scaffold is known to be a key component in compounds with a wide range of biological activities, including antifungal, antibacterial, and anticancer properties, specific studies on the biological activity and mechanism of action of this compound are not extensively documented in the current literature. The biological profile of this particular molecule remains an area for future investigation.

The general antifungal mechanism of many azole compounds involves the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately, fungal cell death.

The diagram below illustrates a generalized signaling pathway for the antifungal action of azole compounds.

Caption: Generalized pathway of azole antifungal activity.

Further research is warranted to determine if this compound exhibits similar or novel biological activities and to elucidate its specific molecular targets and signaling pathways.

References

Spectroscopic Profile of 5-ethyl-1H-1,2,4-triazol-3-amine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-ethyl-1H-1,2,4-triazol-3-amine, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and logical workflow diagrams.

Spectroscopic Data Summary

The empirical formula for this compound is C₄H₈N₄, with a molecular weight of 112.14 g/mol . The structural and electronic characteristics of this compound have been elucidated through various spectroscopic techniques. The quantitative data are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 11.86 | br. s | 1H | - | NH (triazole ring) |

| 5.66 | br. s | 2H | - | NH₂ (amino group) |

| 2.44 | q | 2H | 8.3 | CH₂ (ethyl group) |

| 1.14 | t | 3H | 7.5 | CH₃ (ethyl group) |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 161.18 | C5 (carbon of the triazole ring attached to the ethyl group) |

| 153.41 | C3 (carbon of the triazole ring attached to the amino group) |

| 20.70 | CH₂ (ethyl group) |

| 12.28 | CH₃ (ethyl group) |

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3425, 3329 | N-H stretching (amino group) |

| 3232 | N-H stretching (triazole ring) |

| 2978, 2939, 2831 | C-H stretching (aliphatic) |

| 1627 | N-H bending (amino group) |

| 1581, 1543 | C=N and N=N stretching (triazole ring) |

| 1462, 1427, 1392 | C-H bending (aliphatic) |

Sample preparation: Attenuated Total Reflectance (ATR)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 112 | [M]⁺ | Molecular Ion |

| 97 | [M - CH₃]⁺ | Loss of a methyl radical |

| 83 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 69 | [C₂H₃N₃]⁺ | Fragmentation of the triazole ring |

Ionization Method: Electron Ionization (EI) is predicted to show these fragments.

Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent, typically DMSO-d₆ (0.5-0.7 mL). The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

For a solid sample, mass spectra can be acquired using an Electron Ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected. For more sensitive analysis, Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer can be utilized, particularly for confirming the molecular weight.[1]

Visualized Workflows

The logical progression of spectroscopic analysis and experimental procedures are illustrated in the following diagrams.

References

An In-depth Technical Guide to the Tautomeric Forms and Isomers of 5-ethyl-1H-1,2,4-triazol-3-amine

Abstract

This technical guide provides a comprehensive analysis of the tautomeric forms and isomers of 5-ethyl-1H-1,2,4-triazol-3-amine, a heterocyclic compound of interest to researchers and professionals in drug development. The 1,2,4-triazole scaffold is a prevalent feature in many biologically active molecules, and understanding its tautomeric behavior is crucial for predicting molecular interactions, physicochemical properties, and biological activity. This document details the structural possibilities arising from prototropic tautomerism, presents quantitative data on the relative stabilities of analogous tautomers, and provides detailed experimental protocols for their characterization using modern spectroscopic and crystallographic techniques. Furthermore, logical workflows for tautomeric analysis are illustrated using Graphviz diagrams to provide a clear and actionable framework for researchers.

Introduction to Tautomerism in Substituted 1,2,4-Triazoles

The 1,2,4-triazole ring system is characterized by its propensity for prototropic tautomerism, a dynamic equilibrium involving the migration of a proton between the nitrogen atoms of the heterocyclic ring.[1][2] For a 3,5-disubstituted 1,2,4-triazole such as this compound, several tautomeric forms are possible. The position of the mobile proton significantly influences the molecule's electronic distribution, hydrogen bonding capacity, and overall geometry, which in turn dictates its chemical reactivity and potential interactions with biological targets.[2]

The primary forms of tautomerism exhibited by this compound are annular tautomerism and amino-imino tautomerism. Annular tautomerism involves the migration of a proton between the nitrogen atoms of the triazole ring, leading to 1H, 2H, and 4H isomers. Amino-imino tautomerism involves a proton shift between the exocyclic amino group and a ring nitrogen atom.

Potential Tautomeric Forms and Isomers

The key tautomeric forms of this compound are depicted below. The equilibrium between these forms is influenced by factors such as the physical state (solid or solution), solvent polarity, temperature, and pH.[2]

Caption: Tautomeric equilibria of this compound.

In addition to these tautomers, other constitutional isomers exist, such as positional isomers where the ethyl and amino groups are at different positions on the triazole ring (e.g., 3-ethyl-1H-1,2,4-triazol-5-amine). However, this guide focuses on the tautomerism of the specified nominal structure.

Quantitative Analysis of Tautomer Stability

Computational studies on various 3-amino-5-substituted-1,2,4-triazoles have shown that the relative stability of tautomers is highly dependent on the electronic nature of the substituents and the solvent.[3][4] Generally, the 1H and 2H tautomers are found to be more stable than the 4H tautomer.[5]

Table 1: Calculated Relative Energies for Tautomers of 3-Amino-5-nitro-1,2,4-triazole (ANTA) in the Gas Phase

| Tautomer | Relative Energy (kcal/mol) at MP2/6-311+G(d,p) level |

| 1H-ANTA | 0.00 |

| 2H-ANTA | 2.0 |

| 4H-ANTA | 7.4 |

Data adapted from a computational study on a related compound, 3-amino-5-nitro-1,2,4-triazole.[4]

Experimental studies in solution, often using NMR spectroscopy, allow for the determination of the equilibrium constant (KT) between tautomers. For a series of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides in DMSO-d6, the 5-amino-1H-tautomer (analogous to the 1H-amino form) was found to be predominant.[6]

Table 2: Tautomeric Equilibrium Data for Selected 3-(5(3)-amino-1H-1,2,4-triazol-3(5)-yl)propanamides in DMSO-d6 at 300 K

| Compound Substituent | Predominant Tautomer | KT ([5-amino]/[3-amino]) | ΔG300 (kcal/mol) |

| N-(3,4-difluorobenzyl) | 5-amino-1H | 2.7 | -0.59 |

| N-(4-methoxyphenyl) | 5-amino-1H | 3.6 | -0.74 |

| N-(4-chlorophenyl) | 5-amino-1H | 4.1 | -0.82 |

Data adapted from a study on analogous compounds.[6] The "5-amino" form corresponds to the 1H tautomer where the proton is on the nitrogen adjacent to the amino-substituted carbon.

These data suggest that for this compound in polar solvents, the 1H-amino tautomer is likely to be a major, if not the most, abundant species in equilibrium.

Experimental Protocols for Tautomer Characterization

A combination of spectroscopic and crystallographic methods is essential for the unambiguous characterization of the tautomeric forms of this compound in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying tautomeric equilibria in solution.[7] The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are highly sensitive to the electronic environment, which differs significantly between tautomers.

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or methanol-d₄) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the chemical shifts and integrals of the N-H and NH₂ protons, as well as the ethyl group protons. The presence of multiple sets of signals for the ethyl group or the ring proton (if present) can indicate a mixture of tautomers.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the triazole ring carbons (C3 and C5) are particularly informative for distinguishing between tautomers.

-

Advanced NMR Experiments (Optional): Two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to correlate proton and carbon signals, aiding in the definitive assignment of each tautomer's structure. ¹⁵N NMR, if available, provides direct information about the protonation state of the nitrogen atoms.

-

Data Analysis: Compare the observed chemical shifts with those predicted by DFT calculations for each potential tautomer to aid in structural assignment. The integration of well-resolved signals in the ¹H NMR spectrum can provide a quantitative measure of the tautomer population ratios in solution.[7]

Single-Crystal X-ray Diffraction

X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state.

Protocol for X-ray Diffraction Analysis:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent.

-

Data Collection: Mount a suitable crystal on a diffractometer. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and obtain higher quality data. Collect a complete set of diffraction data.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct or Patterson methods. Refine the structural model against the experimental data. Hydrogen atoms, including the one on the triazole ring and the amino group, can typically be located in the difference Fourier map, which unambiguously identifies the tautomeric form in the crystal lattice.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying functional groups and can help differentiate between tautomers, especially in the solid state.

Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

-

Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

-

Data Acquisition: Record the FTIR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Analyze the N-H stretching region (typically 3100-3500 cm⁻¹) and the fingerprint region (below 1600 cm⁻¹). The frequencies and shapes of the N-H stretching and bending vibrations, as well as the ring vibrations, are characteristic of each tautomeric form.

Logical Workflow for Tautomer Analysis

The following diagram illustrates a logical workflow for the comprehensive characterization of the tautomeric forms of this compound.

Caption: Experimental workflow for tautomer analysis.

Conclusion

This compound can exist as a mixture of several tautomers, primarily the 1H, 2H, and 4H annular tautomers, as well as imino forms. The equilibrium between these forms is subtle and depends on the molecular environment. Based on studies of analogous compounds, the 1H-amino tautomer is expected to be a significant contributor to the equilibrium mixture, particularly in polar solvents. A rigorous characterization requires a multi-pronged approach combining high-resolution spectroscopic techniques like NMR for solution-state analysis, X-ray diffraction for the solid state, and computational modeling to support experimental findings. This comprehensive understanding is paramount for the rational design of novel therapeutics and functional materials based on the 1,2,4-triazole scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. scribd.com [scribd.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility Profile of 5-ethyl-1H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. 5-ethyl-1H-1,2,4-triazol-3-amine is a heterocyclic organic compound of interest in medicinal chemistry. Understanding its solubility profile in a range of pharmaceutically relevant solvents is a fundamental step in its preclinical development. This guide outlines the standard experimental methodologies for determining both thermodynamic and kinetic solubility and provides a framework for the systematic presentation of the resulting data.

Data Presentation: A Framework for Solubility Profiling

Quantitative solubility data should be meticulously organized to facilitate straightforward comparison and analysis. The following table provides a recommended template for presenting the solubility of this compound in various solvents at a specified temperature.

Table 1: Solubility of this compound at 25°C (Example Template)

| Solvent | Solubility (mg/mL) | Solubility (µM) | Method | Notes |

| Water | Data to be determined | Data to be determined | Shake-Flask | pH of the saturated solution should be recorded. |

| Phosphate-Buffered Saline (PBS) pH 7.4 | Data to be determined | Data to be determined | Shake-Flask | Simulates physiological pH. |

| 0.1 N HCl | Data to be determined | Data to be determined | Shake-Flask | Indicates solubility in acidic conditions. |

| Methanol | Data to be determined | Data to be determined | Shake-Flask | Common organic solvent. |

| Ethanol | Data to be determined | Data to be determined | Shake-Flask | Common organic solvent. |

| Dimethyl Sulfoxide (DMSO) | Data to be determined | Data to be determined | Shake-Flask | High-polarity organic solvent. |

| Acetonitrile | Data to be determined | Data to be determined | Shake-Flask | Common solvent in chromatography. |

| Simulated Gastric Fluid (SGF) | Data to be determined | Data to be determined | Shake-Flask | Relevant for oral administration studies. |

| Simulated Intestinal Fluid (SIF) | Data to be determined | Data to be determined | Shake-Flask | Relevant for oral administration studies. |

Experimental Protocols

The following sections detail the standard operating procedures for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium or thermodynamic solubility.[1] It measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent from Table 1. The excess solid is crucial to ensure that equilibrium is reached with the undissolved substance.[1]

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is achieved.[2]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed to permit the sedimentation of the excess solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant. To remove any undissolved micro-particulates, the sample must be immediately filtered, for instance, through a 0.22 µm syringe filter.[3]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.[4]

-

Data Reporting: Express the solubility in units of mg/mL and/or µM.

Workflow for Thermodynamic Solubility Determination

Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's solubility from a DMSO stock solution, which is a common practice in high-throughput screening (HTS).[2][5]

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 20 mM).[5]

-

Serial Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) in a microtiter plate.[2][6]

-

Incubation: Mix and incubate the plate at a controlled temperature for a shorter period than the thermodynamic method, typically 1 to 2 hours.[2]

-

Precipitation Detection: The formation of a precipitate is detected. Common methods include:

-

Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Workflow for Kinetic Solubility Assay

Potentiometric Titration for pH-Dependent Solubility

Given that this compound contains a basic amine group, its solubility is expected to be pH-dependent. Potentiometric titration is a powerful method to determine the solubility of ionizable compounds as a function of pH.

Methodology:

-

Sample Preparation: A known amount of the compound is suspended in water or a specific buffer.

-

Titration: The suspension is titrated with a strong acid (e.g., HCl). A pH meter with a suitable electrode is used to monitor the pH of the solution throughout the titration.

-

Endpoint Detection: The titration curve (pH vs. volume of titrant) will show inflection points. For a basic compound, as the acid is added, the compound dissolves by forming a soluble salt. The point at which the solid is completely dissolved can be determined from the titration curve.

-

Calculation: The solubility at different pH values can be calculated from the amount of titrant added and the known pKa of the compound. This method can provide the intrinsic solubility (solubility of the neutral form) and the pH-solubility profile.

Conclusion

The solubility of this compound is a cornerstone for its advancement as a potential drug candidate. While specific data is not yet publicly available, the experimental protocols detailed in this guide—the Shake-Flask method for thermodynamic solubility, kinetic assays for high-throughput screening, and potentiometric titration for pH-dependent profiles—provide a robust framework for researchers to generate this essential information. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data, which is indispensable for informed decision-making in the drug development process.

References

In Silico Prediction of ADME Properties for 5-ethyl-1H-1,2,4-triazol-3-amine: A Technical Guide

Introduction

The journey of a drug candidate from discovery to market is fraught with challenges, with a significant number of failures attributed to unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early assessment of these properties is paramount to de-risk drug development pipelines and reduce costly late-stage attrition. In silico ADME prediction has emerged as a powerful and cost-effective strategy to evaluate the pharmacokinetic profile of chemical entities before their synthesis, enabling researchers to prioritize candidates with a higher probability of success. This technical guide provides a comprehensive in silico ADME assessment of 5-ethyl-1H-1,2,4-triazol-3-amine, a novel heterocyclic compound with potential therapeutic applications. The predictions have been generated using the pkCSM predictive model, a tool that leverages graph-based signatures to forecast a wide range of pharmacokinetic and toxicological properties.

Predicted ADME Properties of this compound

The following tables summarize the predicted ADME and toxicity properties of this compound (SMILES: NC1=NC(CC)=NN1). These predictions offer a preliminary overview of the compound's likely behavior in vivo.

Table 1: Predicted Absorption Properties

| Parameter | Predicted Value | Unit | Interpretation |

| Water Solubility (logS) | -0.963 | log(mol/L) | Good |

| Caco-2 Permeability (logPapp) | 0.237 | 10^-6 cm/s | Low |

| Intestinal Absorption (Human) | 88.541 | % Absorbed | High |

| P-glycoprotein Substrate | No | - | Not a substrate of P-gp efflux pump |

| P-glycoprotein I Inhibitor | No | - | Does not inhibit P-gp I |

| P-glycoprotein II Inhibitor | No | - | Does not inhibit P-gp II |

Table 2: Predicted Distribution Properties

| Parameter | Predicted Value | Unit | Interpretation |

| VDss (human) | 0.136 | log(L/kg) | Low |

| Fraction Unbound (human) | 0.638 | - | Moderate |

| BBB Permeability (logBB) | -0.991 | logBB | Low |

| CNS Permeability (logPS) | -2.148 | log([brain]/[blood]) | Low |

Table 3: Predicted Metabolism Properties

| Parameter | Predicted Value | Unit | Interpretation |

| CYP2D6 Substrate | No | - | Not a substrate of CYP2D6 |

| CYP3A4 Substrate | No | - | Not a substrate of CYP3A4 |

| CYP1A2 Inhibitor | No | - | Does not inhibit CYP1A2 |

| CYP2C19 Inhibitor | No | - | Does not inhibit CYP2C19 |

| CYP2C9 Inhibitor | No | - | Does not inhibit CYP2C9 |

| CYP2D6 Inhibitor | No | - | Does not inhibit CYP2D6 |

| CYP3A4 Inhibitor | No | - | Does not inhibit CYP3A4 |

Table 4: Predicted Excretion Properties

| Parameter | Predicted Value | Unit | Interpretation |

| Total Clearance | 0.529 | log(ml/min/kg) | Low |

| Renal OCT2 Substrate | No | - | Not a substrate of OCT2 |

Table 5: Predicted Toxicity Properties

| Parameter | Predicted Value | Unit | Interpretation |

| AMES Toxicity | No | - | Non-mutagenic |

| Max. tolerated dose (human) | 0.581 | log(mg/kg/day) | Low |

| hERG I Inhibitor | No | - | Does not inhibit hERG I |

| hERG II Inhibitor | No | - | Does not inhibit hERG II |

| Oral Rat Acute Toxicity (LD50) | 2.481 | mol/kg | Low toxicity |

| Oral Rat Chronic Toxicity (LOAEL) | 1.881 | log(mg/kg_bw/day) | Moderate toxicity |

| Hepatotoxicity | No | - | Non-hepatotoxic |

| Skin Sensitisation | No | - | Non-sensitiser |

| T. Pyriformis Toxicity | 0.051 | -log(ug/L) | High toxicity to T. pyriformis |

| Minnow Toxicity | 1.251 | -log(mM) | Moderate toxicity to minnows |

Experimental Protocols: pkCSM Methodology

The in silico predictions presented in this guide were generated using the pkCSM web server. pkCSM is a computational tool that predicts the pharmacokinetic and toxicity properties of small molecules based on their chemical structure. The methodology relies on the concept of graph-based signatures.[1]

1. Input and Molecular Representation: The chemical structure of this compound was provided to the pkCSM server in the form of a SMILES (Simplified Molecular Input Line Entry System) string: NC1=NC(CC)=NN1.

2. Graph-Based Signatures: The core of the pkCSM methodology involves the generation of graph-based signatures from the 2D structure of the molecule. In this approach, the molecule is treated as a graph where atoms are nodes and bonds are edges. The tool calculates the shortest graph-based distances between all pairs of atoms in the molecule. These distances are then used to create a signature that captures the topological and chemical environment of each atom.

3. Machine Learning Models: The generated graph-based signatures are used as input for a series of pre-trained machine learning models.[1] These models have been developed and validated on large datasets of compounds with experimentally determined ADME/T properties. pkCSM employs a variety of machine learning algorithms, including support vector machines (SVMs) and regression models, to predict different endpoints.[1] Each model is specifically trained to correlate the chemical signatures with a particular pharmacokinetic or toxicological outcome.

4. Prediction of Properties: The pkCSM platform comprises numerous individual models for a wide array of ADME and toxicity endpoints. For each property, the corresponding trained model takes the graph-based signature of the input molecule and generates a quantitative prediction (e.g., logS for water solubility) or a qualitative classification (e.g., "Yes" or "No" for AMES toxicity).

5. Data Interpretation: The output from pkCSM provides a numerical value for each predicted parameter, along with the corresponding unit. The interpretation of these values is based on established thresholds and ranges in the field of drug discovery. For instance, a predicted human intestinal absorption of over 80% is generally considered high.

In Silico ADME Prediction Workflow

The following diagram illustrates the general workflow of the in silico ADME prediction process, from molecular input to the generation of predictive data.

Discussion and Implications for Drug Development

The in silico analysis of this compound provides valuable early insights into its potential as a drug candidate. The predicted high intestinal absorption and good water solubility are favorable characteristics for oral bioavailability. Furthermore, the compound is not predicted to be a substrate for the P-glycoprotein efflux pump, which is advantageous for avoiding multidrug resistance mechanisms.

The distribution profile suggests that the compound may have limited penetration into the central nervous system, as indicated by the low predicted BBB and CNS permeability. This could be a desirable feature for drugs intended for peripheral targets, as it may reduce the risk of CNS-related side effects.

From a metabolic standpoint, the compound is not predicted to be a substrate or inhibitor of the major cytochrome P450 enzymes. This suggests a lower likelihood of drug-drug interactions, a significant consideration in clinical practice.

The toxicity predictions are generally favorable, with the compound predicted to be non-mutagenic and non-hepatotoxic. However, the predicted low maximum tolerated dose in humans and the moderate chronic toxicity in rats warrant further investigation through in vitro and in vivo studies. The predicted toxicity to aquatic organisms highlights the importance of considering environmental impact during drug development.

References

The 1,2,4-Triazole Scaffold: A Privileged Core in Drug Discovery and Development

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have established it as a "privileged scaffold," leading to the development of a wide array of therapeutic agents with diverse biological activities. This technical guide provides an in-depth exploration of the significant biological activities of 1,2,4-triazole derivatives, with a focus on their antifungal, anticancer, and antibacterial properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of critical signaling pathways and experimental workflows to support researchers in the field of drug discovery and development.

Antifungal Activity: Targeting Ergosterol Biosynthesis

The most prominent and commercially successful application of the 1,2,4-triazole scaffold is in the development of antifungal agents. These compounds are pivotal in the treatment of both superficial and systemic fungal infections.

The primary mechanism of action for azole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that maintains its integrity and fluidity.[1][2][3] The nitrogen atom at the N4 position of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting its catalytic activity. This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, ultimately impairing fungal growth and replication.[1]

Quantitative Data: Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative 1,2,4-triazole derivatives against various fungal pathogens.

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| Fluconazole | Candida albicans | 0.125 - 4 | [4] |

| Voriconazole | Candida albicans | 0.016 - 1 | [4] |

| Posaconazole | Candida albicans | 0.07 (Geometric Mean) | [4] |

| Itraconazole | Candida albicans | 0.10 (Geometric Mean) | [4] |

| Compound 14l | Candida albicans | 0.125 | [5] |

| Compound 14l | Candida glabrata | 0.125 | [5] |

| Compound 19g | Candida albicans | 0.031 | [5] |

| Compound 20b | Candida albicans | 0.016 | [5] |

| Compound 6b | Candida glabrata | 0.97 | [6] |

| Compound 6i | Candida glabrata | 0.97 | [6] |

| Compound 6j | Candida glabrata | 0.97 | [6] |

| Compound 4s | Candida albicans SC5314 | 0.53 | [7] |

Anticancer Activity: Diverse Mechanisms of Action

The 1,2,4-triazole scaffold has emerged as a versatile framework for the design of novel anticancer agents, demonstrating efficacy against a range of cancer cell lines. Their mechanisms of action are diverse, targeting key cellular processes involved in cancer progression.

A significant number of 1,2,4-triazole derivatives exert their anticancer effects by interfering with microtubule dynamics. They inhibit tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division. This disruption leads to a G2/M phase cell cycle arrest, triggering mitotic catastrophe and subsequent apoptosis in cancer cells.[8][9][10]

Furthermore, certain 1,2,4-triazole derivatives have been designed to inhibit key signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and the RAS/RAF/MEK/ERK (MAPK) pathways. By targeting these kinases, the triazole compounds can block downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[11][12][13][14][15]

Quantitative Data: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of various 1,2,4-triazole derivatives against human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 7e | MCF-7 (Breast) | 4.7 | [16] |

| Compound 7e | Hela (Cervical) | 2.9 | [16] |

| Compound 10a | MCF-7 (Breast) | 6.43 | [16] |

| Compound 10a | Hela (Cervical) | 5.6 | [16] |

| LaSOM 186 | MCF-7 (Breast) | 2.66 | [17] |

| LaSOM 190 | MCF-7 (Breast) | 2.85 | [17] |

| Andrographolide Derivative 9 | PANC-1 (Pancreatic) | 1.8 | [18] |

| Andrographolide Derivative 12 | HCT116 (Colorectal) | 1.2 | [18] |

| Compound Vf | MCF-7 (Breast) | 2.91 | [19] |

| Compound Vg | MCF-7 (Breast) | 0.891 | [19] |

Antibacterial Activity: A Growing Area of Research

While the antifungal and anticancer properties of 1,2,4-triazoles are well-established, their potential as antibacterial agents is a rapidly expanding area of investigation. These compounds have demonstrated activity against a range of bacterial pathogens, including multidrug-resistant strains.

The mechanisms of antibacterial action are varied and can include the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[20] Other proposed mechanisms involve the disruption of the bacterial cell wall or interference with efflux pumps.[20]

Quantitative Data: Antibacterial Activity

The following table highlights the Minimum Inhibitory Concentration (MIC) values of selected 1,2,4-triazole derivatives against common bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Ofloxacin Derivative | Staphylococcus aureus | 0.25 - 1 | [21] |

| Ofloxacin Derivative | Escherichia coli | 0.25 - 1 | [21] |

| Compound 18 | Staphylococcus aureus | 2 | [21] |

| Compound 18 | Escherichia coli | 8 | [21] |

| Schiff Base 5e | Staphylococcus aureus | Superior to Streptomycin | [22] |

| Nalidixic acid derivative 2 | Staphylococcus aureus | 16 | [21] |

| Nalidixic acid derivative 2 | Escherichia coli | 16 | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of 1,2,4-triazole derivatives.

Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

A common and crucial intermediate for many biologically active 1,2,4-triazole derivatives is 4-amino-5-substituted-1,2,4-triazole-3-thiol.

Procedure:

-

Preparation of Potassium Dithiocarbazinate: To a solution of potassium hydroxide in absolute ethanol, add benzoic acid hydrazide. Cool the mixture in an ice bath and add carbon disulfide dropwise with constant stirring. Continue stirring for 12-16 hours at room temperature. The precipitated potassium dithiocarbazinate is filtered, washed with cold diethyl ether, and dried.[23][24][25]

-

Cyclization to 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: A mixture of the potassium dithiocarbazinate and hydrazine hydrate in water is refluxed for 4-6 hours. The color of the reaction mixture changes, and hydrogen sulfide gas evolves. The reaction mixture is then cooled to room temperature and acidified with a dilute solution of hydrochloric acid. The precipitated product is filtered, washed thoroughly with cold water, and recrystallized from ethanol.[23][24][25]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazole derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Procedure:

-

Preparation of Antifungal Dilutions: Prepare serial twofold dilutions of the 1,2,4-triazole compounds in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to established protocols (e.g., CLSI M27-A3).

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control.

Conclusion

The 1,2,4-triazole scaffold continues to be a highly prolific source of biologically active compounds. Its synthetic accessibility and the ability to introduce a wide variety of substituents allow for the fine-tuning of its pharmacological properties. The extensive research into their antifungal, anticancer, and antibacterial activities has yielded numerous clinically important drugs and a pipeline of promising candidates. The detailed protocols and compiled data within this guide are intended to facilitate further research and development in this exciting and impactful area of medicinal chemistry. The ongoing exploration of novel 1,2,4-triazole derivatives holds immense potential for addressing unmet medical needs and combating diseases worldwide.

References

- 1. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CIL-102 interacts with microtubule polymerization and causes mitotic arrest following apoptosis in the human prostate cancer PC-3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. ClinPGx [clinpgx.org]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Antibacterial Activity of 1,2,3-triazole- and 1,2,4-Triazole-containing Hybrids against Staphylococcus aureus: An Updated Review (2020- Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 1,2,4-Triazoles as Important Antibacterial Agents [mdpi.com]

- 22. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 25. researchgate.net [researchgate.net]

The Discovery of Substituted 1,2,4-Triazoles: A Technical Guide to Synthesis and Biological Evaluation

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents.[1][2][3][4][5][6][7] This five-membered heterocycle, containing three nitrogen atoms, is a versatile scaffold that has been extensively explored for the development of drugs with a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, anticonvulsant, and antiviral properties.[1][8][2][9][10][11] This in-depth technical guide provides a literature review on the discovery of substituted 1,2,4-triazoles, with a focus on their synthesis and biological evaluation, tailored for researchers, scientists, and drug development professionals.

Synthetic Methodologies for 1,2,4-Triazole Scaffolds

The construction of the 1,2,4-triazole ring can be achieved through various synthetic strategies. Classical methods such as the Einhorn–Brunner and Pellizzari reactions remain fundamental, involving the condensation of hydrazides or their derivatives.[12][13] Modern approaches offer greater efficiency and substrate scope, often utilizing metal catalysis or microwave assistance to drive the cyclization reactions.[5]

A general workflow for the synthesis of substituted 1,2,4-triazoles often involves the reaction of a hydrazine or a substituted hydrazine with a suitable cyclizing agent, followed by purification.

Key Experimental Protocols

General Procedure for the Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols:

A common route to biologically active 1,2,4-triazoles involves the initial synthesis of a 1,3,4-oxadiazole intermediate. Isonicotinic acid hydrazide is treated with carbon disulfide in the presence of potassium hydroxide to yield 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol. This intermediate is then converted to the corresponding 4-amino-1,2,4-triazole by reaction with hydrazine hydrate. Further reaction with various aromatic aldehydes affords the target 4-(substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols.[14]

Microwave-Assisted Synthesis of N-((4-(substituted)-piperazin-1-yl)methyl)-4H-1,2,4-triazol-3-amine derivatives:

Microwave irradiation offers a rapid and efficient method for the synthesis of 1,2,4-triazole derivatives. In a typical procedure, N-((4-ethylpiperazin-1-yl)methyl)-4H-1,2,4-triazol-3-amine hydrobromide and a substituted aniline are dissolved in dry DMF. Triethylamine is added, and the reaction mixture is subjected to microwave irradiation at 350 W for a short duration (e.g., 20 minutes). The product is then isolated by precipitation in ice-cold water, followed by filtration and drying.[15]

Biological Activities and Structure-Activity Relationships

Substituted 1,2,4-triazoles have been extensively investigated for a wide range of pharmacological activities. The nature and position of the substituents on the triazole ring play a crucial role in determining the biological activity and potency of these compounds.

Antifungal Activity

A significant number of clinically used antifungal agents, such as fluconazole and itraconazole, feature a 1,2,4-triazole core.[8][2][16] Their primary mechanism of action involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6][13][16][17][18] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts the integrity of the cell membrane, leading to fungal cell death.

Antifungal Activity Screening Protocol:

The in vitro antifungal activity of synthesized 1,2,4-triazole derivatives is commonly evaluated using the mycelial growth rates method or a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[9][15][19]

-

Preparation of Test Compounds: Stock solutions of the synthesized compounds are typically prepared in a suitable solvent like DMSO.

-

Culture Media: A standard fungal growth medium, such as Sabouraud Dextrose Agar or Potato Dextrose Agar, is used.[19]

-

Inoculation: The media are inoculated with a standardized suspension of the test fungi (e.g., Candida albicans, Aspergillus niger).

-

Incubation: The inoculated plates or tubes are incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Antibacterial Activity

Numerous studies have reported the synthesis of 1,2,4-triazole derivatives with potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][9][14] The antibacterial efficacy is often influenced by the substituents on the triazole and any linked aromatic or heterocyclic rings.

Antibacterial Activity Data for Selected 1,2,4-Triazole Derivatives:

| Compound | Test Organism | MIC (µg/mL) | Reference |

| 4c | Staphylococcus aureus | 16 | [14] |

| 4c | Bacillus subtilis | 20 | [14] |

| 4e | Escherichia coli | 25 | [14] |

| 4e | Salmonella typhi | 31 | [14] |

| 5n | Staphylococcus aureus | - (Superior to Streptomycin) | [9] |

Anticancer Activity

The 1,2,4-triazole scaffold is also a promising pharmacophore for the development of novel anticancer agents.[1][8][10] Hybrid molecules incorporating 1,2,4-triazole and other heterocyclic systems, such as 1,2,4-thiadiazole, have demonstrated potent cytotoxic activity against various cancer cell lines.[1][10]

Anticancer Activity Data for 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives:

| Compound | Cell Line (Breast Cancer) | IC50 (µM) | Reference |

| 8b | MCF-7 | 0.10 ± 0.084 | [1] |

| 8c | MCF-7 | 0.12 ± 0.042 | [1] |

| 8d | MDA MB-231 | 0.15 ± 0.021 | [1] |

| 8e | MDA MB-231 | 0.11 ± 0.063 | [1] |

| Etoposide (Standard) | MCF-7 | 1.91 ± 0.84 | [1] |

Conclusion

The substituted 1,2,4-triazole motif continues to be a highly privileged scaffold in the discovery and development of new therapeutic agents. Its synthetic accessibility and the diverse range of biological activities associated with its derivatives ensure that it will remain an area of intense research. The detailed methodologies and quantitative data presented in this guide offer a valuable resource for scientists working to explore the full potential of this remarkable heterocyclic system. Future efforts in this field will likely focus on the design of novel hybrid molecules and the elucidation of their mechanisms of action to develop more potent and selective drug candidates.

References

- 1. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. medicine.dp.ua [medicine.dp.ua]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 6. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, molecular docking and biological evaluation of 1,2,4-triazole derivatives possessing a hydrazone moiety as anti-breast cancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemmethod.com [chemmethod.com]

- 12. Design, synthesis, and biological evaluation of 1,2,4-triazole bearing 5-substituted biphenyl-2-sulfonamide derivatives as potential antihypertensive candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. connectjournals.com [connectjournals.com]

- 15. pnrjournal.com [pnrjournal.com]

- 16. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytochrome P450 lanosterol 14α-demethylase (CYP51): insights from molecular genetic analysis of the ERG11 gene in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 3-Amino-1,2,4-triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 3-amino-1,2,4-triazole and its derivatives. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry and drug development due to its wide range of biological activities, including anticancer, antifungal, and herbicidal properties.[1][2][3][4][5][6] This guide summarizes key quantitative data, details common experimental protocols, and visualizes important concepts to facilitate research and development efforts in this promising area.

Core Physical and Chemical Properties

The parent compound, 3-amino-1,2,4-triazole (also known as amitrole), is a colorless to off-white crystalline solid.[7] It is soluble in water, methanol, ethanol, and chloroform but has negligible solubility in less polar solvents like diethyl ether and acetone.[7][8] The triazole ring system, with its three nitrogen atoms, imparts a polar nature to these molecules, which can enhance their solubility and bioavailability, key features for drug candidates.[9][10]

Derivatization of the 3-amino-1,2,4-triazole core allows for the fine-tuning of its physicochemical properties to optimize biological activity and pharmacokinetic profiles. The introduction of various substituents at different positions of the triazole ring can significantly alter properties such as melting point, boiling point, and solubility.

Table 1: Physical and Chemical Data of 3-Amino-1,2,4-triazole and Selected Derivatives

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Solubility |

| 3-Amino-1,2,4-triazole (Amitrole) | C₂H₄N₄ | 84.08 | 157-159 | 347 | 1.138 | 28 g/100 mL in water; soluble in acetonitrile, chloroform, ethanol, methanol, methylene chloride; negligible in ethyl acetate.[8] |

| 3-Amino-1,2,4-triazole hydrate | C₂H₆N₄O | 102.10 | --- | --- | --- | --- |

| Isopropyl (3-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-3-oxo-1-phenylpropyl)carbamate | C₂₄H₂₉N₅O₄ | 452.23 | 113–115 | --- | --- | --- |

| Isopropyl (1-(3-chlorophenyl)-3-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-3-oxopropyl)carbamate | C₂₄H₂₈ClN₅O₄ | 486.19 | 144–146 | --- | --- | --- |

| Isopropyl (3-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-3-oxopropyl)carbamate | C₁₈H₂₅N₅O₄ | 376.20 | 79–81 | --- | --- | --- |

| 5-((Z)-Styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine | C₁₁H₁₁BrN₄O₂S | 343.20 | 172-174 | --- | --- | --- |

| 5-(((4-Methoxyphenyl)sulfonyl)methyl)-4H-1,2,4-triazol-3-amine | C₁₂H₁₄N₄O₂S | 278.33 | 164-166 | --- | --- | --- |

Spectroscopic Characterization

The structural elucidation of 3-amino-1,2,4-triazole derivatives heavily relies on various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the molecular structure. The chemical shifts of protons and carbons in the triazole ring and its substituents provide crucial information about the electronic environment and connectivity of atoms.[9][11][12]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. Characteristic absorption bands for N-H (amine and triazole ring), C=N, and C-N bonds are typically observed.[13][14]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compounds, confirming their elemental composition.[12][15]

Experimental Protocols

The synthesis and characterization of 3-amino-1,2,4-triazole derivatives involve a series of well-established laboratory procedures.

General Synthesis of 5-Substituted-3-amino-1,2,4-triazoles

A common and efficient method for the preparation of 3-amino-1,2,4-triazoles involves the cyclocondensation of carboxylic acids with aminoguanidine.[3] Microwave-assisted synthesis has also been reported to be an eco-friendly and rapid method.[3][16]

Materials:

-

Substituted carboxylic acid

-

Phosphorus oxychloride (POCl₃) or other suitable dehydrating agent[9]

-

Ethanol or other appropriate solvent

-

Sodium bicarbonate solution

Procedure:

-

An equimolar mixture of the desired carboxylic acid and aminoguanidine hydrochloride is prepared.

-

The mixture is dissolved in a suitable solvent, and a dehydrating agent like POCl₃ is added.[9]

-

The reaction mixture is heated under reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).[9]

-

After completion, the excess solvent and dehydrating agent are removed under reduced pressure.[9]

-

The residue is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.[9]

-

The resulting precipitate is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol.[9]

Characterization Workflow

Caption: Experimental workflow for 3-amino-1,2,4-triazole derivatives.

Synthesis and Reactivity

The 3-amino-1,2,4-triazole scaffold is a versatile building block in organic synthesis. The presence of multiple reaction sites, including the amino group and the nitrogen atoms of the triazole ring, allows for a high degree of molecular diversity.[11] The amino group can be readily derivatized to form amides, Schiff bases, and other functionalities. The triazole ring itself can participate in various reactions, including N-alkylation and cycloadditions.[17]

References

- 1. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Amino-1,2,4-Triazole | 61-82-5 [chemicalbook.com]

- 8. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 9. elar.urfu.ru [elar.urfu.ru]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. spectrabase.com [spectrabase.com]

- 16. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Preliminary Computational Docking Studies of 5-ethyl-1H-1,2,4-triazol-3-amine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature lacks specific computational docking studies, quantitative biological data, and detailed experimental protocols for the exact molecule, 5-ethyl-1H-1,2,4-triazol-3-amine. This guide, therefore, provides a comprehensive framework and general methodologies based on studies of closely related 1,2,4-triazole derivatives. The presented protocols and data are illustrative and should be adapted for specific research on the target compound.

Introduction

The 1,2,4-triazole nucleus is a crucial scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties. The unique structural features of the 1,2,4-triazole ring, such as its ability to participate in hydrogen bonding, dipole-dipole interactions, and π-stacking, contribute to its potent interactions with various biological targets.[1][2][3] The substituent at the 5-position of the triazole ring can significantly influence the molecule's steric and electronic properties, thereby affecting its binding affinity and selectivity for specific enzymes or receptors.

This technical guide outlines a hypothetical framework for conducting preliminary computational docking studies on this compound. It details generalized experimental protocols for molecular docking and provides examples of how quantitative data can be presented. Furthermore, it includes visualizations of typical workflows and conceptual signaling pathways relevant to the biological activities of 1,2,4-triazole derivatives.

Hypothetical Docking Study Overview

A preliminary computational docking study of this compound would aim to predict its binding affinity and mode of interaction with a specific biological target. This process involves several key steps, from target selection to the analysis of docking results.

Data Presentation: Illustrative Docking Results

Quantitative data from docking studies are typically summarized in tables to facilitate comparison between different compounds or docking poses. The following table illustrates how such data for this compound and related analogs against a hypothetical protein kinase target could be presented.

| Compound ID | Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Hydrogen Bonds |

| This compound | Kinase A | -7.8 | ASP86, LYS20, GLU82 | 2 |

| Analog 1 (5-propyl-) | Kinase A | -8.2 | ASP86, LYS20, TYR83 | 3 |

| Analog 2 (5-phenyl-) | Kinase A | -9.1 | ASP86, LYS20, PHE80 | 2 |

| Reference Inhibitor | Kinase A | -10.5 | ASP86, LYS20, PHE80 | 4 |

Experimental Protocols: A Generalized Approach

Detailed and accurate methodologies are critical for reproducible computational studies. The following sections outline generalized protocols for ligand and protein preparation, and the docking simulation itself, based on common practices for 1,2,4-triazole derivatives.

Ligand Preparation

The 3D structure of this compound would be generated and optimized.

-

2D Structure Sketching: The 2D structure of the ligand is drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

3D Structure Generation: The 2D structure is converted into a 3D conformation.

-

Energy Minimization: The 3D structure's energy is minimized using a suitable force field (e.g., MMFF94) to obtain a stable conformation. This step is crucial for ensuring a realistic starting geometry for the ligand.

-

Charge Assignment: Partial atomic charges are assigned (e.g., Gasteiger charges).

Protein Preparation

The crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

-

PDB Structure Acquisition: The 3D coordinates of the target protein are downloaded from the PDB.

-

Protein Cleaning: Water molecules, co-factors, and existing ligands are typically removed from the protein structure.

-

Hydrogen Addition: Polar hydrogens are added to the protein structure.

-

Charge and Atom Type Assignment: Charges and atom types are assigned to the protein atoms.

Molecular Docking Simulation

Software such as AutoDock, Glide, or GOLD is commonly used for docking 1,2,4-triazole derivatives.

-

Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the ligand.

-

Docking Algorithm Selection: A suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is chosen.

-

Execution of Docking: The docking simulation is run to generate a series of possible binding poses for the ligand within the protein's active site.

-

Pose Clustering and Analysis: The resulting poses are clustered based on their root-mean-square deviation (RMSD), and the lowest energy poses are analyzed for their interactions with the protein.

Visualization of a Putative Signaling Pathway

Derivatives of 1,2,4-triazole have been investigated as inhibitors of various protein kinases. The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a 1,2,4-triazole-based inhibitor.

Conclusion

While specific computational docking data for this compound are not currently available in the public domain, the established methodologies for studying related 1,2,4-triazole derivatives provide a robust framework for future in silico investigations. Such studies are invaluable in the early stages of drug discovery for predicting binding affinities, understanding structure-activity relationships, and guiding the design of more potent and selective inhibitors. The protocols and illustrative data presented in this guide serve as a foundational resource for researchers embarking on the computational evaluation of this and other novel 1,2,4-triazole compounds. Further experimental validation would be essential to confirm the findings of any computational study.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]

A Comprehensive Technical Guide to 5-ethyl-1H-1,2,4-triazol-3-amine for Researchers and Drug Development Professionals

An In-Depth Overview of a Versatile Heterocyclic Building Block

This technical guide provides a thorough examination of 5-ethyl-1H-1,2,4-triazol-3-amine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The guide covers its chemical properties, commercial availability, detailed synthesis protocols, and potential, though not yet fully elucidated, biological significance based on the activities of structurally related compounds.

Chemical Properties and Commercial Availability

This compound, also known by its synonyms 3-Ethyl-1H-1,2,4-triazol-5-amine and 3-Amino-5-ethyl-1,2,4-triazole, is a small molecule featuring a 1,2,4-triazole core. This heterocyclic scaffold is a well-established pharmacophore in numerous clinically approved drugs, valued for its ability to participate in hydrogen bonding and its metabolic stability.

Physicochemical Data

Quantitative data for this compound has been compiled from various suppliers and is summarized in Table 1 for easy reference.

| Property | Value | Source |

| CAS Number | 22819-05-2 | ChemScene |

| Molecular Formula | C₄H₈N₄ | ChemScene |

| Molecular Weight | 112.13 g/mol | ChemScene |

| Purity | ≥97% or ≥95% | ChemScene, CP Lab Safety |

| Appearance | White to off-white crystalline powder | (Typical) |

| Storage Conditions | 4°C, protect from light | ChemScene |

Commercial Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes. It is crucial to note that this chemical is intended for professional laboratory use and not for medical or consumer applications.

| Supplier | Purity Specification | Notes |

| ChemScene | ≥97% | Offers custom synthesis and other services.[1] |

| CP Lab Safety | min 95% | For professional manufacturing and research. |

| ChemBridge | Inquire for details | Listed as available for inquiry.[2] |

Synthesis of this compound

A detailed and efficient microwave-assisted synthesis protocol for this compound has been reported, providing a straightforward method for its preparation in a laboratory setting.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes the direct condensation of propionic acid with aminoguanidine bicarbonate under acidic catalysis using microwave irradiation.

Materials:

-

Propionic acid

-

Aminoguanidine bicarbonate

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Ammonia solution (25%)

-

Microwave synthesizer

Procedure:

-

In a 10 mL microwave process vial equipped with a magnetic stirrer, combine aminoguanidine bicarbonate (1.36 g, 10 mmol) and propionic acid (1.48 g, 20 mmol).

-

Add concentrated hydrochloric acid (0.83 mL, 10 mmol) to the mixture.

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the reaction mixture at 180°C for 30 minutes.

-

After cooling to room temperature, add 5 mL of deionized water to the reaction vial.

-

Neutralize the solution by adding a 25% aqueous ammonia solution dropwise until a pH of 7 is reached.

-

Cool the resulting solution in an ice bath to facilitate the precipitation of the product.

-

Collect the precipitate by filtration and wash it with a small amount of cold deionized water.

-

Dry the product to obtain 3-amino-5-ethyl-1,2,4-triazole.

Yield and Characterization:

-

Yield: 86%

-

Melting Point: 132–134 °C

-

¹H NMR (DMSO-d₆, δ, ppm): 1.14 t (J = 7.5 Hz, 3H, CH₃), 2.44 q (J = 8.3 Hz, 2H, CH₂), 5.66 br. s (2H, NH₂), 11.86 br. s (1H, NH)

-

¹³C NMR (DMSO-d₆, δ, ppm): 12.28 (CH₃), 20.70 (CH₂), 153.41 (C-3 of triazole), 161.18 (C-5 of triazole)

-

Elemental Analysis (Calculated for C₄H₈N₄): C 42.84%, H 7.14%, N 49.96%

-

Elemental Analysis (Found): C 42.72%, H 7.18%, N 49.84%

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the microwave-assisted synthesis of this compound.

Potential Applications in Drug Discovery and Development

While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of 1,2,4-triazole derivatives is known to exhibit a wide range of pharmacological activities. This suggests that the title compound could serve as a valuable scaffold or intermediate in the development of new therapeutic agents.

Established Activities of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a component of numerous drugs with diverse therapeutic applications, including:

-

Antifungal agents

-

Anticancer agents

-

Anticonvulsants

-

Anti-inflammatory drugs

-

Antimicrobial agents

A closely related compound, 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol, has been patented for its use as an antisecretory agent, with an ED₅₀ of 3.4 mg/kg in a rat model of gastric acid secretion.[3] This highlights the potential for even minor structural modifications to the 5-ethyl-1,2,4-triazole core to yield significant biological activity.

Hypothetical Signaling Pathway Involvement